molecular formula C11H16FN3O B2676716 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2197453-23-7

2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No.: B2676716
CAS No.: 2197453-23-7
M. Wt: 225.267
InChI Key: BTLFVSFMTRPWRV-UHFFFAOYSA-N
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Description

2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a synthetic organic compound with the molecular formula C11H16FN3O. This compound features a cyclopentane ring substituted with a dimethylamine group and a fluoropyrimidine moiety. It is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and cyclopentanone.

    Formation of Intermediate: The first step involves the reaction of 5-fluoropyrimidine with an appropriate base to form the corresponding anion, which is then reacted with cyclopentanone to form an intermediate.

    Amine Introduction: The intermediate is then subjected to reductive amination using dimethylamine and a reducing agent such as sodium cyanoborohydride to introduce the N,N-dimethylamine group.

    Final Product Formation: The final step involves the cyclization of the intermediate to form the desired compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under appropriate conditions.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially reducing the fluorine atom to a hydrogen atom.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the amine group.

    Reduction: De-fluorinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This can lead to the disruption of critical biological processes in microorganisms, making it a potent antimicrobial agent. The cyclopentane ring and dimethylamine group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluoropyrimidine structure.

    Fluoxastrobin: An agricultural fungicide with a fluoropyrimidine moiety.

    2-Chloro-5-fluoropyrimidine: A related compound used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a dimethylamine group, which may confer distinct biological properties compared to other fluoropyrimidine derivatives. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLFVSFMTRPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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